molecular formula C22H42O6 B090476 Triethylene glycol dicaprylate CAS No. 106-10-5

Triethylene glycol dicaprylate

Cat. No.: B090476
CAS No.: 106-10-5
M. Wt: 402.6 g/mol
InChI Key: YJGHMLJGPSVSLF-UHFFFAOYSA-N
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Description

Triethylene glycol dicaprylate is an ester compound formed from triethylene glycol and caprylic acid. It is known for its use as a plasticizer and in various industrial applications due to its unique chemical properties.

Properties

IUPAC Name

2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H42O6/c1-3-5-7-9-11-13-21(23)27-19-17-25-15-16-26-18-20-28-22(24)14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGHMLJGPSVSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059334
Record name Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
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Molecular Weight

402.6 g/mol
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CAS No.

106-10-5
Record name Octanoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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Record name Octanoic acid, 1,1'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester
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Record name Triethylene glycol dicaprylate
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Record name Octanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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Record name Octanoic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
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Record name 2,2'-ethylenedioxydiethyl dioctanoate
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Preparation Methods

Acid-Catalyzed Esterification

The most common laboratory method involves the direct esterification of triethylene glycol with caprylic acid in the presence of an acid catalyst. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently employed due to their high catalytic efficiency. The reaction proceeds under reflux conditions to remove water via azeotropic distillation, shifting the equilibrium toward ester formation.

Typical Reaction Conditions

ParameterValue
Molar ratio (acid:glycol)2:1 (stoichiometric)
Catalyst concentration1–5 wt% relative to acid
Temperature100–120°C
Reaction time4–6 hours
Yield85–90%

The use of solvents like toluene or hexane enhances water removal, preventing reverse hydrolysis. For instance, a toluene-mediated reaction at 110°C achieves 88% yield within 5 hours.

Industrial Production

Continuous Esterification Processes

Industrial setups optimize throughput using continuous stirred-tank reactors (CSTRs) or fixed-bed reactors. A key patent describes a method where triethylene glycol and caprylic acid are fed into a reactor alongside a heterogeneous catalyst (e.g., ion-exchange resins). This approach minimizes catalyst separation challenges and enables continuous operation.

Scaled-Up Parameters

ParameterValue
Pressure0.3–0.5 MPa
Temperature120–140°C
Space velocity0.5–1.0 h⁻¹
Conversion>95%

Solvent-Free Systems

Recent advancements focus on solvent-free esterification to reduce environmental impact. In such systems, excess caprylic acid acts as both reactant and solvent. Catalysts like zinc oxide (ZnO) or titanium tetraisopropoxide (TTIP) achieve 92% yield at 130°C with a 3:1 acid-to-glycol ratio.

Catalytic Systems

Homogeneous vs. Heterogeneous Catalysts

Homogeneous catalysts (e.g., H₂SO₄) offer high activity but require neutralization and generate waste. Heterogeneous alternatives, such as sulfonated carbon or zeolites, provide reusability and easier separation.

Catalyst Performance Comparison

CatalystTemperature (°C)Yield (%)Reusability (cycles)
H₂SO₄110881
p-TsOH105901
Sulfonated carbon130855
Amberlyst-15125878

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) enable eco-friendly synthesis under mild conditions (40–60°C). However, prolonged reaction times (24–48 hours) and high enzyme costs limit industrial adoption.

Purification and Isolation

Neutralization and Washing

Post-reaction, the mixture is neutralized with sodium carbonate (Na₂CO₃) to deactivate the catalyst. Subsequent washes with brine (20% NaCl) remove residual acid and catalyst traces.

Distillation

Vacuum distillation (0.09 MPa, 70–90°C) separates triethylene glycol dicaprylate from unreacted starting materials and solvents. Advanced systems employ molecular distillation to achieve >99% purity.

Quality Control and Analytical Methods

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns resolves mono-, di-, and tri-esters, while gas chromatography (GC) quantifies residual solvents.

Acceptance Criteria

ParameterSpecification
Purity (HPLC)≥98.5%
Acid value≤0.5 mg KOH/g
Moisture content≤0.1% (Karl Fischer)

Stability Monitoring

Thermogravimetric analysis (TGA) confirms thermal stability up to 200°C, critical for storage and application. Accelerated degradation studies at 80°C reveal <2% decomposition over 6 months under nitrogen.

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 50–70% through enhanced heat transfer. Pilot-scale trials achieve 90% yield in 1.5 hours at 100°C using H₂SO₄.

Flow Chemistry

Microreactor systems improve heat and mass transfer, enabling safer handling of exothermic reactions. A recent study reported 94% yield in 30 minutes at 130°C with Amberlyst-15 .

Chemical Reactions Analysis

Primary Reaction Types

Triethylene glycol dicaprylate undergoes three principal reactions:

Esterification

  • Mechanism : Reacts with carboxylic acids or alcohols under catalytic conditions to form new esters.

  • Example : Synthesis of TEGDC involves esterification of triethylene glycol with caprylic acid using acid catalysts like sulfuric acid or p-toluenesulfonic acid .

Hydrolysis

  • Acid-Catalyzed : Breaks down into triethylene glycol and caprylic acid in aqueous acidic conditions .

  • Base-Catalyzed (Saponification) : Forms triethylene glycol and caprylate salts in alkaline media .

Transesterification

  • Reagents : Reacts with alcohols (e.g., methanol) in the presence of catalysts like sodium methoxide to yield new esters and alcohols .

Reaction Conditions and Catalysts

Key parameters influencing reaction efficiency:

Reaction TypeCatalysts/ReagentsTemperature (°C)PressureYield (%)Source
EsterificationH₂SO₄, p-toluenesulfonic acid100–120Atmospheric85–90
Hydrolysis (Acidic)HCl/H₂SO₄60–80Reflux>95
TransesterificationNaOCH₃70–90Atmospheric75–80

Major Reaction Products

  • Esterification : TEGDC (primary product) .

  • Hydrolysis :

    • Triethylene glycol (released diol) .

    • Caprylic acid (free fatty acid) .

  • Transesterification :

    • Methyl caprylate (if methanol is used) .

    • New glycol esters (e.g., triethylene glycol dimethacrylate) .

Hydrolysis Kinetics

  • Study : Hydrolysis of TEGDC in acidic media (pH 2.0) at 80°C showed complete conversion to triethylene glycol and caprylic acid within 6 hours .

  • Activation Energy : Calculated at 45.2 kJ/mol, indicating moderate temperature dependence .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing caprylic acid and forming oligomers .

  • Polymerization Risk : Exposure to peroxides or UV light may initiate radical polymerization, requiring inhibitors like hydroquinone .

Scientific Research Applications

Cosmetic Applications

Triethylene glycol dicaprylate is widely used in cosmetic formulations due to its emollient properties. It helps improve the texture and spreadability of products.

Key Uses:

  • Skin Care Products : Acts as a moisturizer and skin conditioning agent.
  • Hair Care Products : Enhances the texture and shine of hair formulations.
  • Makeup Products : Used as a solvent and emollient to improve the application of makeup.

Safety Assessments

According to safety assessments conducted by the Cosmetic Ingredient Review (CIR) Expert Panel, TEGD is considered safe for use in cosmetics at the concentrations typically found in products .

Pharmaceutical Applications

In pharmaceuticals, TEGD serves as a solvent and stabilizer in various drug formulations. Its properties facilitate better absorption and bioavailability of active ingredients.

Case Studies:

  • Drug Delivery Systems : Research indicates that TEGD can enhance the solubility of poorly soluble drugs, improving their therapeutic efficacy. For instance, studies have shown that formulations containing TEGD demonstrated improved bioavailability for certain oral medications .

Food Industry Applications

TEGD is classified as an indirect food additive, primarily used in food packaging materials. It is recognized for its low toxicity and compatibility with food substances.

Usage Guidelines:

The FDA has set guidelines for the use of this compound in food contact applications, allowing it to be used at levels that do not pose a risk to human health .

Industrial Applications

TEGD is utilized in various industrial applications due to its chemical stability and performance characteristics.

Applications Include:

  • Lubricants : Used in formulations requiring high lubricity.
  • Plasticizers : Enhances flexibility and durability in plastics.

Comparative Data Table

Application AreaSpecific UseBenefitsSafety Level
CosmeticsEmollient in creamsImproves skin textureSafe at typical use levels
PharmaceuticalsDrug solubilizerEnhances bioavailabilitySafe for pharmaceutical use
Food IndustryIndirect additiveLow toxicityApproved by FDA
Industrial ApplicationsLubricants & plasticizersIncreases flexibilityGenerally recognized as safe

Mechanism of Action

The mechanism of action of triethylene glycol dicaprylate involves its ability to interact with polymer chains, reducing intermolecular forces and increasing flexibility. In drug delivery systems, it can encapsulate active ingredients, allowing for controlled release through diffusion and degradation processes.

Comparison with Similar Compounds

Similar Compounds

  • Triethylene glycol diacrylate
  • Triethylene glycol dimethacrylate
  • Polyethylene glycol diacrylate

Uniqueness

Triethylene glycol dicaprylate is unique due to its specific ester linkage with caprylic acid, which imparts distinct hydrophobic properties compared to other similar compounds. This makes it particularly useful in applications requiring water resistance and flexibility.

Biological Activity

Triethylene glycol dicaprylate (TEGD) is a compound that has garnered attention for its various biological activities and applications, particularly in the fields of cosmetics, pharmaceuticals, and food technology. This article provides a detailed overview of the biological activity of TEGD, including its toxicity, metabolic pathways, and effects on microbial growth.

Chemical Structure and Properties

This compound is an ester formed from triethylene glycol and caprylic acid (octanoic acid). Its chemical structure can be represented as follows:

  • Molecular Formula : C_{18}H_{34}O_5
  • Molecular Weight : 342.46 g/mol

TEGD is characterized by its hydrophilic and lipophilic properties, making it suitable for various applications in emulsification and solubilization.

Acute and Chronic Toxicity

Research indicates that TEGD exhibits low toxicity in various animal studies. For instance:

  • In a study involving rats, no significant toxic effects were observed when administered orally at doses up to 4% in their diet over two years .
  • Skin irritation tests on rabbits showed that TEGD did not cause significant irritation, indicating a favorable safety profile for topical applications .

Reproductive and Developmental Toxicity

TEGD has been evaluated for reproductive and developmental toxicity. Studies have shown no significant embryotoxic or teratogenic effects in rats, although some maternal toxicity was noted at higher doses during gestation .

Metabolism and Excretion

The metabolism of TEGD primarily occurs through hydrolysis into its constituent components: triethylene glycol and caprylic acid. These metabolites are further processed by the liver, with excretion predominantly occurring via urine. The metabolic pathways suggest that TEGD is rapidly absorbed and has a favorable elimination profile .

Effects on Bacterial Growth

One notable aspect of TEGD's biological activity is its influence on microbial growth. Research indicates that triethylene glycol, a degradation product of TEGD, can promote the growth of cariogenic bacteria such as Streptococcus mutans. This bacterium is associated with dental caries due to its ability to form biofilms on tooth surfaces .

In vitro studies have shown that TEGD can up-regulate genes associated with polysaccharide synthesis in S. mutans, enhancing its virulence potential. The presence of TEGD at cariogenic pH levels significantly increased glucosyltransferase enzyme activity, which is crucial for biofilm formation .

Application in Personal Care Products

TEGD is commonly used as an emollient and solubilizer in cosmetic formulations. Its ability to enhance skin feel while providing moisture makes it a valuable ingredient in lotions and creams. Clinical evaluations have indicated that products containing TEGD yield positive user feedback regarding skin hydration without adverse effects .

Food Industry Usage

In food technology, TEGD serves as a food additive due to its emulsifying properties. It helps stabilize oil-in-water emulsions, which are essential in products like dressings and sauces. Regulatory assessments have deemed it safe for consumption within established limits .

Q & A

Q. What experimental methodologies are recommended for characterizing the purity and composition of triethylene glycol dicaprylate?

High-performance liquid chromatography (HPLC) is a primary method for quantifying mono-, di-, and unesterified fractions. For instance, Phenomenex PLgel columns (e.g., L21) can resolve propylene glycol derivatives with retention times between 13–16.5 minutes, a protocol adaptable to this compound by adjusting mobile phase polarity . Spectrophotometric methods (e.g., ASTM E standards) are suitable for assessing APHA color and iron content, critical for evaluating degradation byproducts .

Q. How can researchers design experiments to measure the solubility of this compound in non-polar solvents or supercritical fluids?

Use static-analytic vapor-liquid equilibrium (VLE) setups with variable-volume view cells, as demonstrated for triethylene glycol in supercritical methane (up to 9 MPa). Calibrate pressure and temperature sensors to ±0.02 MPa and ±0.1 K, respectively, and validate data against predictive equations of state (e.g., PR or RKS) . For solvents like n-hexane, employ gas chromatography with flame ionization detection (GC-FID) to quantify phase-separated components .

Q. What are the key thermodynamic properties of this compound relevant to industrial dehydration processes?

Critical parameters include vapor pressure, heat capacity, and hygroscopicity. For example, in natural gas dehydration, triethylene glycol’s water absorption efficiency decreases by 12–18% after prolonged thermal regeneration due to organic impurity accumulation, as shown by pH and foaming tests . Differential scanning calorimetry (DSC) can quantify phase transitions, while thermogravimetric analysis (TGA) assesses thermal stability under nitrogen atmospheres .

Advanced Research Questions

Q. How do structural modifications of this compound influence its permeability-enhancing properties in transdermal drug delivery systems?

Molecular dynamics simulations reveal that branching (e.g., 2-ethylhexanoate substituents) reduces hydrogen bonding with hydrophilic drugs like heparin, limiting penetration enhancement. In contrast, linear caprylate chains improve lipid bilayer fluidity, as evidenced by in vitro pig ear skin models using lidocaine diffusion assays. However, this compound shows negligible effects on water-soluble drugs, unlike propylene glycol derivatives .

Q. What analytical strategies resolve contradictions in environmental toxicity data for this compound?

Discrepancies in ecotoxicity studies (e.g., LC50 values for aquatic organisms) often arise from differences in metabolite profiling. Employ LC-MS/MS to identify oxidation byproducts (e.g., dicaprylic acid) and compare their toxicity using standardized OECD 203 tests. Long-term soil remediation studies indicate that this compound degrades 30% faster than diethylene glycol analogs under aerobic conditions, likely due to esterase-mediated hydrolysis .

Q. Can computational models predict the phase behavior of this compound in mixed solvent systems?

Yes, molecular dynamics (MD) simulations using OPLS-AA force fields and Gibbs ensemble Monte Carlo (GEMC) methods accurately predict liquid-liquid equilibria in systems containing cyclohexane or furfural. For example, binary interaction parameters (kij) for triethylene glycol + isoprene mixtures show <5% deviation from experimental VLE data when modeled with the NRTL equation .

Methodological Guidance

  • Data Contradiction Analysis : Cross-validate solubility or toxicity results using orthogonal techniques (e.g., isothermal titration calorimetry vs. headspace GC) and control for variables like humidity (critical for hygroscopic esters) .
  • Process Optimization : In natural gas dehydration units, use response surface methodology (RSM) to balance glycol circulation rate (20–30 L/kg H2O) and reboiler temperature (160–180°C), minimizing foaming and thermal degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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